molecular formula C11H21ClN2O B1456566 (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1246172-82-6

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No. B1456566
M. Wt: 232.75 g/mol
InChI Key: MTLHSKNNNKFFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPPP hydrochloride, is a synthetic drug of the phenylpiperidine class. It is a psychoactive substance that has been used as a recreational drug, and is also used in scientific research as a tool to study the effects of drugs on the brain. MPPP hydrochloride has a long history of use in the laboratory, and has been studied extensively over the past few decades.

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

(2-Piperidine)- and (2-pyrrolidine)ethanones, similar in structure to the compound , have been investigated for their potential to inhibit ADP-induced aggregation of blood platelets. The studies involved in vitro evaluations on human blood platelets and ex vivo in guinea pigs, revealing significant effects on platelet aggregation. However, subacute toxicity evaluations in dogs and guinea pigs indicated an unfavorable therapeutic ratio for these compounds (Grisar et al., 1976).

Synthesis Processes

Research focused on the synthesis of similar compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlights the importance of these chemical structures in scientific research. The synthesis processes often involve the use of readily available starting materials and aim for efficient overall yields, which is critical for the practical application of these compounds in various fields (Zheng Rui, 2010).

Interaction with CB1 Cannabinoid Receptor

Compounds structurally related to (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride have been studied for their molecular interaction with the CB1 cannabinoid receptor. These studies are crucial for understanding the pharmacological implications of these compounds and their potential therapeutic uses (Shim et al., 2002).

Molecular Aggregation Studies

Investigations into the molecular aggregation of compounds like piperidine and N-methylpiperidine hydrates have significant implications for understanding the chemical properties and interactions of these substances. These studies are essential for the development of new chemical entities and for the improvement of existing compounds (Marczak et al., 2017).

Safety And Hazards

The safety data sheet for “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that the compound may pose certain hazards and should be handled with care.

Future Directions

The future directions of “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” are not explicitly mentioned in the search results. Given its classification as a synthetic cathinone and its use in research , it may continue to be a subject of study in the field of psychopharmacology.

properties

IUPAC Name

(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLHSKNNNKFFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.